2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMYJKHGDYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425697 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-78-7 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Ofchemicalbook.comijpbs.comnih.govtriazolo 3,4 B Chemicalbook.comnih.govorganic Chemistry.orgthiadiazole Systems
The exocyclic amino group at the C5 position and the adjacent endocyclic nitrogen atom (N4) of the 1,3,4-thiadiazole (B1197879) ring can act as binucleophilic sites. This reactivity is commonly exploited to build a fused 1,2,4-triazole (B32235) ring, leading to the formation of a chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazole scaffold. This transformation can be achieved using various reagents that provide a one-carbon synthon to complete the triazole ring.
Common synthetic strategies include the reaction with:
Carboxylic Acids: In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), carboxylic acids react with the aminothiadiazole to form the corresponding 6-substituted- chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazole derivative.
Carbon Disulfide: Reaction with carbon disulfide (CS₂) in an alkaline medium, such as ethanolic potassium hydroxide, followed by heating, leads to the formation of a triazolothiadiazole-thione.
Isothiocyanates: Condensation with alkyl or aryl isothiocyanates yields 6-(substituted amino)- chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazoles. nih.govbohrium.com
These reactions provide a reliable route to tricyclic systems where the phenol-bearing phenyl group is appended at the 3-position of the fused heterocyclic core.
Interactive Data Table: Synthesis of Fused Triazole Systems
| Reagent | Conditions | Fused System Formed | General Product Structure |
| R-COOH / POCl₃ | Reflux | 3-(2-Hydroxyphenyl)-6-substituted- chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazole | |
| CS₂ / KOH, EtOH | Reflux | 3-(2-Hydroxyphenyl)- chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazole-6(5H)-thione | |
| R-NCS | Reflux | 6-(Substituted-amino)-3-(2-hydroxyphenyl)- chemicalbook.comijpbs.comnih.govtriazolo[3,4-b] chemicalbook.comnih.govorganic-chemistry.orgthiadiazole |
Formation of Benzoxazolo 3,2 D Chemicalbook.comnih.govorganic Chemistry.orgthiadiazole Systems
A second major pathway for cyclization involves the ortho-positioned phenolic hydroxyl and exocyclic amino groups. This o-aminophenol moiety is a classic precursor for the synthesis of the benzoxazole (B165842) ring system. chemicalbook.comijpbs.comorganic-chemistry.org The reaction involves condensation with a reagent that provides a single carbon atom to bridge the oxygen and nitrogen atoms, followed by cyclodehydration.
Numerous methods have been developed for this transformation, utilizing a range of electrophilic one-carbon synthons. nih.gov
Aldehydes: The condensation of o-aminophenols with various aromatic or aliphatic aldehydes is a widely used method. amazonaws.com The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. nih.gov Various catalysts, including mineral acids, Lewis acids (e.g., NiSO₄, samarium triflate), and heterogeneous catalysts, can facilitate this reaction. organic-chemistry.orgamazonaws.com
Orthoesters: Reagents like triethyl orthoformate can react with the o-aminophenol moiety, often under acidic conditions or elevated temperatures, to introduce an unsubstituted carbon at the 2-position of the benzoxazole ring. researchgate.net
Cyanating Agents: While highly toxic reagents like cyanogen (B1215507) bromide are traditionally used, newer and safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid can be employed to form 2-aminobenzoxazoles. nih.gov
Applying these methodologies to 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol would lead to the formation of a novel tetracyclic system, where the benzoxazole ring is fused with the thiadiazole precursor.
Interactive Data Table: Synthesis of Fused Benzoxazole Systems
| Reagent | Conditions | Fused System Formed | General Product Structure |
| R-CHO | Catalyst (e.g., NiSO₄, SiO₂-FeCl₃), Room Temp or Reflux | 2-Substituted-8-(5-amino-1,3,4-thiadiazol-2-yl)benzoxazole | |
| HC(OEt)₃ | Acid catalyst (e.g., HCl), Heat | 8-(5-Amino-1,3,4-thiadiazol-2-yl)benzoxazole | |
| NCTS / BF₃·Et₂O | Reflux in 1,4-Dioxane | N²-(Benzoxazol-2-yl)-5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-amine |
These synthetic routes highlight the exceptional utility of this compound as a building block for creating diverse and complex fused heterocyclic architectures with potential applications in medicinal chemistry and materials science.
Structure Activity Relationship Sar and Molecular Design Principles for 2 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol Analogs
Elucidating the Influence of Substituents on Biological Potency and Selectivity
The biological profile of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol analogs can be finely tuned by the strategic placement of various substituents on the core structure. These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. For the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles, the electronic properties of these substituents play a significant role. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the phenyl ring has been observed to enhance the antibacterial and antifungal activities of these compounds. researchgate.netnih.gov For instance, fluorinated and chlorinated derivatives have demonstrated good inhibitory effects against various bacterial and fungal strains. nih.gov In some cases, oxygenated substituents on the phenyl ring have been shown to impart antifungal activity. researchgate.net
Specifically for antiviral applications, particularly against HIV-1, the electronic properties of the N-aryl group have been shown to influence potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring can enhance antiviral activity when compared to an unsubstituted phenyl ring. mdpi.com
It is important to note that while these general trends are observed for the 2-amino-5-aryl-1,3,4-thiadiazole class, specific and detailed quantitative SAR data for positional isomers on the 2-hydroxyphenyl moiety of the title compound are not extensively available in the reviewed literature. The interplay between the hydroxyl group at the ortho position and other substituents can lead to complex electronic and steric effects that require further investigation.
The rotational freedom between the phenyl and thiadiazole rings can influence the molecule's ability to adopt the optimal conformation for binding. The presence of the ortho-hydroxyl group in this compound may introduce intramolecular hydrogen bonding with the nitrogen of the thiadiazole ring, which could restrict this rotation and favor a more planar conformation. This conformational rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding. However, specific conformational analysis and planarity studies for the title compound and its derivatives are not widely reported.
The 2-amino group on the thiadiazole ring is a key functional group that can be readily modified to explore its role in biological activity. This amino group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand to its target. nih.gov
Derivatization of this amino group, for instance, through acylation or the formation of Schiff bases, can have a varied impact on biological potency. In some instances, the free amino group is essential for maximum activity. For example, in certain antibacterial contexts, substitution of the amino group has been shown to decrease activity. nih.gov Conversely, in other cases, derivatization can lead to enhanced or novel activities by allowing for new interactions with the target or by altering the molecule's physicochemical properties, such as lipophilicity and cell permeability. The specific impact of such derivatization is highly dependent on the biological target and the nature of the substituent introduced.
Hydrogen Bonding Networks and Their Contribution to Biological Efficacy
The this compound scaffold is rich in hydrogen bond donors and acceptors, which are pivotal for its biological efficacy. The key sites for hydrogen bonding include:
The 2-amino group: Acts as a hydrogen bond donor. nih.gov
The phenolic hydroxyl group: Can act as both a hydrogen bond donor and acceptor.
The nitrogen atoms of the 1,3,4-thiadiazole (B1197879) ring: Function as hydrogen bond acceptors. nih.gov
These functional groups enable the formation of a network of hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. For example, in the context of VEGFR-2 inhibition, the nitrogen atoms of the 1,3,4-thiadiazole moiety have been implicated in forming hydrogen bonds that enhance binding affinity. nih.gov Similarly, molecular modeling studies of some antiviral 1,3,4-thiadiazole derivatives have shown potential intermolecular hydrogen bonds involving a nitrogen atom and the amino group of the thiadiazole ring with amino acids in the non-nucleoside binding site of reverse transcriptase. mdpi.com The specific arrangement and strength of these hydrogen bonds are critical for the potency and selectivity of the compound.
Pharmacophore Development and Lead Optimization Strategies Based on SAR Data
Based on the available SAR data for the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles, several key features can be incorporated into a pharmacophore model for lead optimization. A general pharmacophore model would likely include:
An aromatic ring feature corresponding to the phenyl group.
Hydrogen bond donor and acceptor features from the amino and hydroxyl groups.
Hydrogen bond acceptor features from the thiadiazole nitrogen atoms.
Lead optimization strategies for this scaffold would involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies could include:
Substitution on the Phenyl Ring: Introducing various electron-withdrawing or electron-donating groups at different positions to probe the electronic and steric requirements of the target binding site.
Derivatization of the Amino Group: Synthesizing a library of amides, sulfonamides, or Schiff bases to explore new interactions and modulate physicochemical properties.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to improve properties such as solubility or metabolic stability. The 1,3,4-thiadiazole ring itself is considered a bioisostere of pyridazine, which can be a useful consideration in drug design. dovepress.com
The goal of these optimization efforts is to identify a lead compound with an optimal balance of potency, selectivity, and drug-like properties for further development. The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered a valuable scaffold for the development of future pharmacologically active derivatives due to the reactivity of the amino group, which allows for a wide range of chemical modifications. researchgate.netnih.govdovepress.com
Investigation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its Derivatives
The 1,3,4-thiadiazole (B1197879) nucleus is a key structural motif in a variety of compounds exhibiting potent antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a wide range of pathogenic microorganisms, including both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govdovepress.com Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazole have shown significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net For instance, the synthesized compound 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol (B47542) showed promising antibacterial effects. Its minimum inhibitory concentration (MIC) was 1 mg/ml for Klebsiella pneumoniae and Bacillus cereus, while it was 3 mg/ml for Staphylococcus aureus and 5 mg/ml for Escherichia coli. ijmm.irresearchgate.net
The structural features of these derivatives play a crucial role in their antibacterial potency. For example, fluorinated and chlorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols exhibited good antibacterial activity against S. aureus and E. coli. dovepress.com Similarly, certain Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) containing electron-withdrawing groups like fluorine and nitro groups showed excellent inhibitory activity against Staphylococcus aureus. lew.ro
The differential activity against Gram-positive and Gram-negative bacteria can often be attributed to differences in their cell wall structures. nih.gov The peptidoglycan layer of Gram-positive bacteria is more accessible to hydrophobic compounds, whereas the lipopolysaccharide outer membrane of Gram-negative bacteria can act as a barrier. nih.gov
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
|---|---|---|---|
| Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | Staphylococcus aureus | Escherichia coli | Demonstrated significant activity. researchgate.net |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Staphylococcus aureus (MIC: 3 mg/ml), Bacillus cereus (MIC: 1 mg/ml) | Escherichia coli (MIC: 5 mg/ml), Klebsiella pneumoniae (MIC: 1 mg/ml) | Showed favorable antibacterial activity. ijmm.irresearchgate.net |
| Fluorinated/Chlorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols | Staphylococcus aureus | Escherichia coli | Exhibited good antibacterial activity with MIC values of 25 μg/mL. dovepress.com |
| Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol with electron-withdrawing groups | Staphylococcus aureus | Proteus vulgaris | Showed excellent inhibitory activity with an MIC of 8 µg/mL against S. aureus. lew.ro |
Antifungal Properties
In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. dovepress.com Studies have shown that these compounds can be effective against various fungal strains. For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives substituted at the C-5 position with a phenol group displayed significant antifungal activity against strains like Aspergillus niger and Aspergillus fumigatus. dovepress.com
The synthesis of new 2-amino-5-aryl-1,3,4-thiadiazole derivatives has yielded compounds with good fungicidal activities, in some cases comparable to standard fungicides. connectjournals.com Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol have also demonstrated excellent activity against Aspergillus niger and Candida tropicalis, with some derivatives showing an MIC of 8 µg/mL. lew.ro The antifungal potential is often enhanced by the presence of specific substituents on the thiadiazole ring system. researchgate.net
Exploration of Antimicrobial Mechanisms (e.g., Disruption of Cell Wall Biogenesis)
The mechanism of action for the antimicrobial effects of 1,3,4-thiadiazole derivatives is an area of active research. One proposed mechanism is the disruption of cell wall biogenesis. nih.gov The structural integrity of the bacterial cell wall, composed of peptidoglycan, is crucial for survival. nih.gov It is suggested that these compounds may interfere with the synthesis of this essential polymer, leading to cell lysis and death. nih.gov
For instance, studies on the antifungal activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, a related thiadiazole derivative, revealed that it disrupts cell wall biogenesis. nih.gov This was evidenced by the inability of treated fungal cells to maintain their shape, leading to the formation of giant cells and leakage of cellular contents. nih.gov The compound caused an uneven distribution of chitin (B13524) and β(1→3) glucan, key components of the fungal cell wall. nih.gov While this specific study was not on a direct derivative of this compound, it provides a plausible model for the mechanism of action for this class of compounds. The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a component of nucleic acids, suggesting that these compounds might interfere with DNA synthesis, thereby inhibiting replication in both bacterial and human tumor cells. mdpi.comnih.gov
Anticancer and Antiproliferative Research on this compound Derivatives
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been extensively explored in the design of novel anticancer agents. bepls.comnih.gov Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing programmed cell death. bepls.com The ability of the 1,3,4-thiadiazole ring to cross cellular membranes allows these compounds to interact effectively with intracellular biological targets. tandfonline.com
In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines
A significant body of research has focused on the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies have revealed potent antiproliferative activity against cancers of the breast, lung, colon, and liver, among others. nih.govbepls.com
For example, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative activity. mdpi.com Certain derivatives, particularly Schiff bases, were found to be effective against various bacterial strains and also showed antiproliferative potential. mdpi.com In another study, a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated enhanced anticancer activity against prostate cancer cells in vitro, with no effect on normal cells. ijmm.ir
The cytotoxic efficacy is often influenced by the nature of the substituents on the thiadiazole ring. For instance, some 1,3,4-thiadiazole derivatives have shown strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The introduction of different heterocyclic scaffolds to the 1,3,4-thiadiazole core has also been shown to enhance anticancer properties. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value | Key Findings |
|---|---|---|---|
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | Strongest anti-proliferative activity in the tested series. mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | Strong anti-proliferative activity. mdpi.com |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Prostate Cancer Cells | Not specified | Enhanced anticancer activity with no effect on normal cells. ijmm.ir |
| 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea (B124793) (Compound 4b) | Human Leukemia-60 | Not specified | Showed 32 percent lethality. nih.gov |
| Pyridine derivatives of 1,3,4-thiadiazole | HCT-116 (Colon), Hep-G2 (Hepatocellular) | 2.03–37.56 μM | Antitumor activity influenced by substituents. nih.gov |
Cellular Pathways and Molecular Targets Implicated in Anticancer Action (e.g., Cell Cycle Arrest, Apoptosis Induction)
The anticancer activity of this compound derivatives is often mediated through the modulation of key cellular pathways that control cell growth, proliferation, and survival. bepls.com A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. bepls.com Research has shown that these compounds can trigger apoptosis, a critical process for eliminating malignant cells. smolecule.com
Furthermore, these derivatives have been found to interfere with the cell cycle, causing arrest at specific phases, which prevents cancer cells from dividing and proliferating. mdpi.com For example, flow cytometric analysis of potent ciprofloxacin-based 1,3,4-thiadiazole derivatives highlighted a cell cycle arrest in the sub-G1 phase, which was followed by apoptosis. mdpi.com
The molecular targets of these compounds are diverse and can include enzymes and receptors that are crucial for cancer cell survival. bepls.com Protein kinases, such as tyrosine kinases, are often implicated as they play a central role in cell signaling pathways that regulate cell proliferation. bepls.com By inhibiting these kinases, 1,3,4-thiadiazole derivatives can disrupt the abnormal growth signals in cancer cells. Some derivatives have also been found to inhibit specific enzymes like EGFR and HER-2. nih.gov The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests a potential mechanism involving interference with DNA synthesis. mdpi.comnih.gov
An article focusing solely on the biological activities and underlying molecular mechanisms of the chemical compound “this compound” cannot be generated based on currently available scientific literature.
Extensive searches for specific enzyme inhibition and pharmacological data for this exact compound did not yield detailed research findings. The available studies focus on derivatives of the 1,3,4-thiadiazole scaffold, such as sulfonamides or compounds with different substituents, rather than the specific aminophenol structure requested.
Therefore, to adhere to the strict requirement of using information exclusively about “this compound,” it is not possible to provide content for the outlined sections on its alpha-glucosidase, carbonic anhydrase, glutaminase, or cyclooxygenase inhibitory activities, nor its anti-inflammatory and analgesic properties. Research data, including data tables, for these specific biological activities of this particular compound is not present in the public domain.
Other Pharmacological Investigations
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is a well-established scaffold in the development of potential anticonvulsant agents. frontiersin.org Numerous derivatives have been synthesized and evaluated in preclinical models, demonstrating a wide range of potencies and mechanisms of action. Research indicates that the anticonvulsant effect of these compounds may be linked to their ability to modulate neuronal firing in the brain, potentially through interaction with pathways like the GABAergic system. frontiersin.org
While direct experimental data on the anticonvulsant properties of this compound is not available, studies on various 2,5-disubstituted 1,3,4-thiadiazoles have shown promising results in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs. nih.govptfarm.pl For instance, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized, and through structural modifications, potent compounds were identified that compared favorably to established drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov The structure-activity relationship studies often reveal that the nature and position of substituents on the thiadiazole ring are critical for activity. For example, compounds bearing electron-withdrawing groups, such as a 4-chlorophenylamino substituent, have demonstrated excellent anticonvulsant activity. ptfarm.pl
Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Name | Test Model | Activity | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | MES | Excellent | ptfarm.pl |
| 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | MES | Potent, comparable to standard drugs | nih.gov |
This table presents data for derivatives of the 1,3,4-thiadiazole scaffold to illustrate the anticonvulsant potential of this chemical class. Data for this compound is not available.
Antioxidant Potential and Reactive Oxygen Species Scavenging
Phenolic compounds are renowned for their antioxidant properties, largely due to the ability of the hydroxyl (-OH) group to donate a hydrogen atom and scavenge free radicals. The combination of a phenol ring with a heterocyclic system like 1,3,4-thiadiazole is a common strategy in the design of new antioxidant agents. mdpi.com
Specific studies quantifying the antioxidant and reactive oxygen species (ROS) scavenging capacity of this compound are limited. However, research into related structures provides a strong rationale for its potential in this area. For example, the synthesis and evaluation of 1,3,4-oxadiazoles (a related five-membered heterocycle) bearing a hindered phenol fragment have demonstrated antioxidant capacity superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com Similarly, various N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and screened for their antioxidant activities, with some showing promising results in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.net The presence of both the amino group and the phenolic hydroxyl group in this compound suggests a potential for synergistic antioxidant effects.
Antitubercular Activity
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. researchgate.net The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for the development of novel antitubercular drugs. cbijournal.comnih.govnih.gov
Although specific minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis are not reported in the reviewed literature, numerous studies on its analogues confirm the potential of this chemical class. For instance, a series of 2-phenylamino-5-aryl-1,3,4-thiadiazole derivatives were evaluated in vitro against the M. tuberculosis H37Rv strain, with some compounds showing significant inhibitory activity. cbijournal.com In another study, a series of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols, which are structurally very similar to the subject compound, were synthesized and evaluated for their antimicrobial properties. nih.gov These findings underscore the importance of the 2-amino-1,3,4-thiadiazole core in designing new antitubercular agents.
Table 2: Antitubercular Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv *
| Compound Name | Concentration | % Inhibition | Reference |
|---|---|---|---|
| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 6.25 µg/mL | 69% | cbijournal.com |
| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | 6.25 µg/mL | 65% | cbijournal.com |
This table showcases the antitubercular potential of the 2-amino-1,3,4-thiadiazole scaffold by presenting data from related compounds. Specific data for this compound is not available.
Computational Chemistry and in Silico Methodologies Applied to 2 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to predict the interaction between a ligand and its protein target.
In silico studies on derivatives of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, such as 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol, have utilized molecular docking to explore potential antibacterial activity. amazonaws.com For instance, the compound was docked against the protein receptor SEC2 (PDB code: 1STE) from the bacterium Staphylococcus aureus to predict binding conformations and interactions within the active site. amazonaws.com Such simulations are fundamental in structure-based drug design, helping to identify key binding features and rationalize the biological activity of 1,3,4-thiadiazole (B1197879) derivatives. uowasit.edu.iq The results of these studies are typically evaluated using scoring functions, which estimate the binding affinity, with lower scores often indicating a more favorable interaction.
Table 1: Example of Molecular Docking Study Parameters for a Thiadiazole Derivative
| Parameter | Description | Example |
|---|---|---|
| Target Protein | The biological macromolecule used in the docking simulation. | Staphylococcus aureus SEC2 amazonaws.com |
| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. | 1STE amazonaws.com |
| Docking Software | The program used to perform the simulation. | HEX 8.0 amazonaws.com |
| Binding Site | The specific region of the protein where the ligand is predicted to bind. | Active site of the receptor amazonaws.com |
| Output | Key metrics and visualizations from the simulation. | Binding energy scores, ligand conformation, hydrogen bonds, and hydrophobic interactions. |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and properties of molecules. These methods provide detailed information that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on closely related compounds, like 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol, have used DFT calculations at the B3LYP/6-31G+(d, p)/Lanl2dz(f) level to confirm and optimize molecular geometry. amazonaws.com These calculations provide data on bond lengths, bond angles, and dihedral angles in the ground state. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental FT-IR spectra to validate the theoretical model. sapub.org
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. amazonaws.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. amazonaws.comdergipark.org.tr In studies of related thiadiazole derivatives, the electron density maps of the HOMO and LUMO are calculated to visualize the regions of the molecule involved in electron donation and acceptance, respectively. amazonaws.com This analysis is key to understanding charge transfer interactions within the molecule. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capability. |
| Energy Gap | ΔE | (ELUMO - EHOMO); indicates chemical reactivity and stability. amazonaws.com |
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This analysis provides insight into intramolecular charge transfer, hyperconjugation, and the stability of the molecule. scirp.orgsci-hub.se For instance, in studies of the structurally similar 2-(5-amino- amazonaws.comamazonaws.comsemanticscholar.org-oxadiazol-2-yl)phenol, NBO analysis was used to estimate the stability arising from intramolecular interactions and electron delocalization. scirp.org The analysis can quantify the charge transfer from lone pair orbitals of donor atoms (like nitrogen, oxygen, and sulfur) to other parts of the molecule, which is crucial for understanding its electronic properties and reactivity. nih.govscirp.org
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. amazonaws.com Different colors represent varying potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr Green represents areas of neutral potential. For derivatives of this compound, MEP analysis helps to identify the electronegative atoms and reactive sites on the molecule. amazonaws.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While molecular docking provides a static snapshot of a ligand-receptor complex, MD simulations offer a dynamic view, allowing for the assessment of the complex's stability and the ligand's conformational flexibility within the binding site. This technique can confirm the stability of binding poses predicted by docking and provide deeper insights into the thermodynamics of ligand-receptor interactions. Although a powerful tool for studying binding stability, specific MD simulation studies for this compound were not prominently available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting their biological potency and in guiding the rational design of new, more effective derivatives. These in silico techniques are pivotal in modern drug discovery, offering a cost-effective and time-efficient alternative to extensive experimental screening.
QSAR models are developed by correlating variations in the structural and physicochemical properties of molecules with their observed biological activities. For derivatives of the 1,3,4-thiadiazole scaffold, these studies have been applied to predict a range of biological effects, including antimicrobial and antiproliferative activities. The fundamental principle is that the biological activity of a compound is a function of its molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.
A review of QSAR studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives reveals that their antimicrobial and antifungal activities are often influenced by the nature of the substituents on the thiadiazole ring. For instance, a QSAR study on pyridazinone-substituted 1,3,4-thiadiazoles demonstrated that an increase in the hydrophobicity of certain substituents leads to enhanced fungicidal activity. nih.gov
In the realm of anticancer research, QSAR models for 1,3,4-thiadiazole derivatives have been developed to predict their antiproliferative potency. For a series of imidazo[2,1-b] imist.maresearchgate.netresearchgate.netthiadiazoles, it was found that lipophilicity, electronic, and steric factors are decisive for their biological potency. nih.gov The resulting models, which were validated both internally and externally, showed a high degree of predictive accuracy. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to thiadiazole derivatives. These approaches provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of molecular fields. For a series of thiadiazole-thiazolone derivatives, CoMFA and CoMSIA models were successfully developed to predict their activity as mitotic kinesin Eg5 inhibitors. imist.ma The statistical validation of these models, including high Q² and R² values, underscores their robustness and predictive power. imist.ma
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For this compound, this would involve synthesizing and testing a range of derivatives with different substituents on the phenol (B47542) and amino groups.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can range from simple properties like molecular weight and logP to more complex quantum chemical parameters.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques.
The insights gained from QSAR models can be invaluable for the optimization of lead compounds. By understanding which molecular properties are key to biological activity, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success.
Table of Compounds and Descriptors
The following interactive table provides an example of the type of data that would be used in a QSAR study of this compound derivatives. The table includes hypothetical activity data and calculated molecular descriptors that are commonly used in QSAR modeling.
| Compound | R-Group | Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area (Ų) |
| 1 | H | 10.5 | 2.1 | 193.2 | 101.2 |
| 2 | 4-Cl | 5.2 | 2.8 | 227.7 | 101.2 |
| 3 | 4-OCH3 | 8.9 | 2.0 | 223.2 | 110.4 |
| 4 | 4-NO2 | 3.1 | 2.2 | 238.2 | 147.1 |
| 5 | 3-CH3 | 9.8 | 2.5 | 207.3 | 101.2 |
Coordination Chemistry of 2 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol and Its Metal Complexes
Synthesis and Spectroscopic Characterization of Metal Chelates
The synthesis of metal chelates of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. anjs.edu.iq The resulting solid complexes are then isolated and characterized using a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.
Infrared (IR) spectroscopy is a fundamental tool for verifying the formation of the metal complexes. The IR spectrum of the free ligand displays characteristic absorption bands corresponding to its various functional groups. Upon complexation, notable shifts in the positions of these bands provide evidence of coordination. For instance, the disappearance of the broad ν(OH) band of the phenolic group in the spectra of the metal complexes suggests the deprotonation of the hydroxyl group and the coordination of the phenolic oxygen to the metal ion. amazonaws.com This is often accompanied by a shift in the ν(C-O) stretching vibration. amazonaws.com
Furthermore, changes in the vibrational frequencies associated with the thiadiazole ring and the amino group can indicate their involvement in coordination. The formation of new, weaker bands in the far-IR region is typically attributed to the ν(M-O) and ν(M-N) stretching vibrations, directly evidencing the formation of metal-ligand bonds.
Electronic (UV-Visible) spectroscopy provides insights into the electronic transitions within the complexes and helps in inferring their geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. The d-d transitions of the metal ions, although sometimes weak, are particularly useful in determining the coordination geometry. For example, the number and position of these bands can help distinguish between octahedral, tetrahedral, and square planar arrangements of the ligands around the metal center. amazonaws.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also employed in the characterization of these complexes. In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons, the amino protons, and the phenolic hydroxyl proton. Upon complexation, the disappearance of the phenolic -OH proton signal is a strong indicator of its deprotonation and coordination. amazonaws.com Shifts in the positions of other proton signals can also provide information about the coordination environment.
The following table summarizes typical spectroscopic data for a representative metal complex of a ligand structurally related to this compound.
| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |
| IR (cm⁻¹) | ν(OH): ~3415 | Absent | Deprotonation and coordination of phenolic oxygen. amazonaws.com |
| ν(C=N): ~1692 | Shifted | Involvement of azomethine nitrogen in coordination. amazonaws.com | |
| ν(C-O): ~1260 | Shifted | Coordination of phenolic oxygen. amazonaws.com | |
| ¹H NMR (ppm) | δ(OH): ~10.36 | Absent | Deprotonation and coordination of phenolic oxygen. amazonaws.com |
| δ(NH₂): ~5.56 | Shifted | Involvement of amino group in coordination. amazonaws.com | |
| UV-Vis (nm) | Intra-ligand bands | Shifted intra-ligand and new charge transfer bands | Coordination of the ligand to the metal ion. amazonaws.com |
Elucidation of Ligand Binding Modes and Coordination Geometries
The elucidation of how this compound binds to metal ions and the resulting three-dimensional structures of the complexes are critical aspects of its coordination chemistry. This ligand can act as a multidentate donor, coordinating to metal ions through various combinations of its donor atoms. The specific binding mode often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
Based on spectroscopic evidence, the ligand commonly acts as a bidentate or tridentate chelating agent. A frequent binding mode involves the deprotonated phenolic oxygen and one of the nitrogen atoms of the thiadiazole ring, forming a stable five- or six-membered chelate ring. The amino group can also participate in coordination, leading to a tridentate coordination mode.
The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand-metal interactions. For first-row transition metals like Co(II), Ni(II), and Cu(II), common coordination geometries include octahedral, tetrahedral, and square planar.
Magnetic susceptibility measurements are a powerful tool for determining the geometry of paramagnetic complexes. The measured magnetic moment can provide information about the number of unpaired electrons in the metal ion, which in turn helps in distinguishing between different possible geometries. For instance, a magnetic moment in the range of 4.65 - 5.02 B.M. for a Co(II) complex is indicative of a high-spin octahedral geometry. researchgate.net
The electronic spectra of the complexes are also instrumental in assigning their geometries. For example, a Cu(II) complex exhibiting two electronic absorption bands around 17,813 cm⁻¹ and 26,525 cm⁻¹, assigned to ²B₁g → ²A₁g and intra-ligand charge transfer transitions respectively, suggests a square planar geometry. amazonaws.com Similarly, the electronic spectrum of a Ni(II) complex can indicate an octahedral geometry. amazonaws.com
The proposed coordination geometries for some metal complexes of related ligands are summarized in the table below.
| Metal Ion | Proposed Geometry | Supporting Evidence |
| Co(II) | Octahedral | Magnetic moment, Electronic spectra researchgate.net |
| Ni(II) | Octahedral | Magnetic moment, Electronic spectra amazonaws.comresearchgate.net |
| Cu(II) | Square Planar/Tetragonal | Magnetic moment, Electronic spectra amazonaws.comresearchgate.net |
| Zn(II) | Tetrahedral/Octahedral | Spectroscopic data researchgate.net |
Exploration of Enhanced Biological Activities through Metal Complexation
A significant driver for the synthesis of metal complexes of this compound and its analogs is the observation that complexation can lead to enhanced biological activity compared to the free ligand. researchgate.netgranthaalayahpublication.org This enhancement is often explained by chelation theory, which suggests that the coordination of a ligand to a metal ion can increase the lipophilicity of the complex, facilitating its transport across biological membranes. nih.gov
The biological activities of these metal complexes have been explored in various areas, including as antimicrobial and anticancer agents. In vitro studies have demonstrated that the metal complexes can exhibit greater inhibitory effects against various bacterial and fungal strains than the parent ligand. ekb.eg
The mode of action of these complexes is thought to involve the disruption of cellular processes in the microorganisms. The coordinated metal ion can play a crucial role in this, for example, by interfering with the function of essential enzymes.
In the realm of anticancer research, metal complexes of related ligands have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays such as the MTT test have been used to assess the ability of these complexes to inhibit the proliferation of cancer cells. amazonaws.com The results of these studies often indicate that the metal complexes are more potent cytotoxic agents than the free ligand.
The table below presents hypothetical comparative biological activity data, illustrating the often-observed enhancement upon complexation.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Anticancer Activity (IC₅₀ in µM) |
| Ligand | E. coli: 8 | MCF-7: >100 |
| S. aureus: 10 | HeLa: >100 | |
| Co(II) Complex | E. coli: 15 | MCF-7: 25 |
| S. aureus: 18 | HeLa: 30 | |
| Ni(II) Complex | E. coli: 14 | MCF-7: 28 |
| S. aureus: 17 | HeLa: 32 | |
| Cu(II) Complex | E. coli: 18 | MCF-7: 20 |
| S. aureus: 22 | HeLa: 24 |
Future Research Directions and Translational Perspectives for 2 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol
Rational Design of Next-Generation Thiadiazole-Phenol Hybrids with Improved Efficacy and Selectivity
The future development of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol analogs hinges on rational design strategies aimed at optimizing their therapeutic properties. Molecular hybridization, a key approach, involves combining the thiadiazole-phenol scaffold with other pharmacologically active moieties to create new hybrid compounds with potentially enhanced efficacy or novel mechanisms of action. acs.org The goal is to improve upon the parent compound's activity by modulating its physicochemical properties, such as lipophilicity and membrane permeability, which are influenced by the sulfur atom in the thiadiazole ring. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.gov By systematically altering substituents on both the phenol (B47542) and thiadiazole rings, researchers can identify key structural features that govern target binding and selectivity. nih.govnih.gov For instance, the synthesis of various 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives has been a significant focus, with studies indicating that modifications at these positions can dramatically impact cytotoxic activity against cancer cells. nih.gov Advanced synthesis techniques, including multicomponent reactions and microwave-assisted methods, are being employed to efficiently generate diverse libraries of these analogs for high-throughput screening. nih.govmdpi.com
Table 1: Examples of Design Strategies for Thiadiazole Derivatives
| Design Strategy | Rationale | Example Target/Activity | Reference |
|---|---|---|---|
| Molecular Hybridization | Combine thiadiazole scaffold with other pharmacophores to enhance biological efficacy. | Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole hybrids for antimicrobial and antioxidant effects. | nih.gov |
| SAR-Guided Modification | Systematically alter substituents to improve potency and understand interactions with biological targets. | Substituted 1,3,4-thiadiazole-thiazole hybrids as anticancer agents. | tandfonline.com |
| Fused-Ring Systems | Create rigid structures to enhance binding affinity and selectivity. | Benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives for activity in human myeloid leukemia cell lines. | nih.gov |
These rational design approaches are crucial for developing next-generation thiadiazole-phenol hybrids that not only exhibit superior potency but also possess improved selectivity towards their intended biological targets, thereby minimizing potential off-target effects.
Advanced Mechanistic Studies to Fully Elucidate Biological Pathways
While various biological activities have been ascribed to this compound and its analogs, a complete understanding of their molecular mechanisms of action is often lacking. Future research will need to employ advanced techniques to fully map the biological pathways these compounds modulate. The heteroatoms of the thiadiazole ring are known to form interactions with biological targets, including key kinases involved in tumorigenesis, but the specific targets for many derivatives remain to be identified. mdpi.com
In silico studies, such as molecular docking, are powerful tools for predicting potential binding interactions between thiadiazole derivatives and their biological targets. nih.gov For example, docking studies have suggested that certain oxadiazole and thiadiazole derivatives show good affinity to the active site of the MMP-9 enzyme, which is implicated in tumor progression. mdpi.com These computational predictions provide a basis for subsequent experimental validation.
Mechanistic investigations have revealed that some thiadiazole derivatives exert their effects through a multitarget mode of action. nih.gov For instance, studies on certain 1,3,4-thiadiazole derivatives with anticancer activity have pointed towards the involvement of Caspase 3, Caspase 8, and the activation of BAX proteins. nih.gov Another study on a dihydropyrrolidone-thiadiazole compound found that it inhibited YycG kinase activity and disrupted the cell membrane by binding to cardiolipin, leading to bacterial cell death. nih.gov Elucidating these complex mechanisms is essential for understanding the full therapeutic potential and for identifying patient populations that are most likely to respond to these agents.
Synergistic Effects of this compound Analogs in Combination Therapies
A promising avenue for the clinical translation of thiadiazole-phenol derivatives is their use in combination with existing therapeutic agents. Combination therapy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov This strategy can also help to reduce the required doses of toxic drugs and overcome drug resistance. nih.govnih.gov
In the realm of antibacterial therapy, a novel dihydropyrrolidone-thiadiazole derivative displayed significant synergistic effects with the antibiotic daptomycin, both in vitro and in vivo, against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of thiadiazole analogs to combat challenging drug-resistant infections. The success of these combinations underscores the importance of future research focused on systematically screening this compound analogs for synergistic interactions with a wide range of established drugs, particularly in oncology and infectious diseases.
Table 2: Investigated Synergistic Combinations with Thiadiazole Derivatives
| Thiadiazole Derivative | Combination Partner | Target Disease/Pathogen | Observed Effect | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole derivatives (AT2, AT10) | Amphotericin B | Candida species | Enhanced antifungal efficacy through cell wall disruption. | nih.gov |
Integration of Omics Technologies with Chemical Biology Investigations
The integration of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—with chemical biology offers a powerful approach to accelerate the development of thiadiazole-based therapeutics. frontiersin.org These technologies can provide a systems-level understanding of how this compound and its analogs interact with complex biological systems. frontiersin.org
Omics approaches can be instrumental in:
Target Identification and Validation: Proteomics and chemical proteomics can be used to identify the direct protein targets of thiadiazole analogs within the cell.
Mechanism of Action Deconvolution: Transcriptomics (RNA-seq) and metabolomics can reveal the downstream cellular pathways that are perturbed upon treatment with a compound, offering a global view of its biological effects beyond the primary target. frontiersin.org
Biomarker Discovery: By analyzing omics data from cells or organisms treated with a thiadiazole derivative, researchers can identify molecular signatures or biomarkers that correlate with drug response. This is crucial for developing personalized medicine strategies.
Predicting Off-Target Effects: A comprehensive omics profile can help to identify unintended interactions and predict potential toxicities early in the drug development process.
By combining computational modeling with multi-omics data, researchers can construct detailed models of cellular networks to simulate the effects of drug candidates and identify key targets for metabolic engineering or therapeutic intervention. frontiersin.org This integrated approach will be invaluable for moving promising this compound analogs from the laboratory to clinical applications.
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Amphotericin B | |
| Daptomycin |
Q & A
Q. What are the common synthetic routes for 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol?
The compound is typically synthesized via condensation reactions. For example, in , a related thiadiazole derivative (SB-1) was prepared by reacting 3,5-dichlorosalicylaldehyde with 5-amino-1,3,4-thiadiazole-2-thiol in ethanol under reflux. Similarly, describes the use of thio micarbazone and sodium acetate in ethanol to synthesize a structurally analogous compound. Key steps include optimizing solvent systems (e.g., ethanol or acetonitrile), controlling reaction temperatures (reflux conditions), and using stoichiometric ratios of reactants to maximize yield .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H-NMR), and elemental analysis are critical. IR identifies functional groups like -NH₂ and phenolic -OH, while ¹H-NMR resolves aromatic protons and thiadiazole ring protons. Elemental analysis verifies stoichiometric composition. For example, in , these techniques confirmed the structure of a thiadiazole-oxadiazole hybrid, with NMR peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 10.2 ppm (phenolic -OH) .
Q. How can researchers assess the photophysical properties of this compound for sensing applications?
Absorption and emission spectroscopy in buffered solutions (e.g., MeOH:H₂O with HEPES, pH 7.2) are standard. demonstrates a "turn-off" response to Cu²+ ions via UV-Vis (absorption band shifts from 320 nm to 380 nm) and fluorescence quenching (λem = 450 nm). Methodological considerations include selecting compatible solvents, avoiding interfering ions, and calibrating concentration-dependent responses .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yields of thiadiazole-phenol derivatives?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions ().
- Catalysis : Acidic or basic catalysts (e.g., acetic acid in ) accelerate condensation reactions.
- Post-synthetic modifications : Functionalization via sulfonylation () or alkylation () improves solubility and bioactivity. Yield improvements (e.g., from 60% to 85%) are achievable by iterative adjustments to reaction time and temperature .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR data may arise from tautomerism or impurities. Cross-validation with high-resolution mass spectrometry (HR-MS) and X-ray crystallography is recommended. For example, in , elemental analysis (C: 48.2%, H: 3.5%, N: 14.1%) resolved ambiguities in NMR assignments for a thiadiazole-oxadiazole hybrid. Computational tools like DFT simulations can also predict spectral patterns .
Q. What computational methods are used to predict the biological activity of thiadiazole-phenol derivatives?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling evaluate interactions with biological targets. In , docking studies against diuretic receptors identified favorable binding energies (-9.2 kcal/mol) for derivatives with 4-chlorophenyl substituents. Advanced methods include MD simulations to assess stability in physiological environments .
Q. How do substituents on the thiadiazole ring influence biological activity?
highlights structure-activity relationships (SAR):
- Electron-withdrawing groups (e.g., -Cl at the para position) enhance diuretic activity.
- Bulky substituents (e.g., -CF₃) reduce solubility and bioavailability.
- Thiol (-SH) groups improve metal-binding capacity, as seen in Cu²+ sensing (). SAR studies should systematically vary substituents and correlate changes with bioassay data .
Q. What strategies are effective in designing pH-responsive probes using this compound?
Incorporate pH-sensitive moieties like phenolic -OH or amine groups. In , the phenol group in SB-1 enabled pH-dependent tautomerism, with a pKₐ shift from 6.8 to 7.5 upon Cu²+ binding. Methodological steps include:
- Titration experiments to determine pKₐ values.
- Fluorescence lifetime measurements to assess protonation states.
- Selectivity screening against competing ions (e.g., Zn²+, Fe³+) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
